2-Benzyl-3-iodopropanoic acid
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Overview
Description
2-Benzyl-3-Iodopropanoic Acid is an organic compound belonging to the class of phenylpropanoic acids. These compounds are characterized by a benzene ring conjugated to a propanoic acid. The molecular formula of this compound is C10H11IO2, and it has a molecular weight of approximately 290.0976 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-3-Iodopropanoic Acid typically involves the iodination of a suitable precursor. One common method is the iodination of 2-Benzylpropanoic Acid using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-3-Iodopropanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the iodide group to other functional groups such as hydroxyl or alkyl groups.
Substitution: The iodide group can be substituted with other nucleophiles such as amines, thiols, or cyanides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products:
Oxidation: Formation of benzyl ketones or carboxylic acids.
Reduction: Formation of benzyl alcohols or alkyl derivatives.
Substitution: Formation of benzyl amines, thiols, or nitriles.
Scientific Research Applications
2-Benzyl-3-Iodopropanoic Acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Benzyl-3-Iodopropanoic Acid involves its interaction with molecular targets such as enzymes and receptors. The iodide group can participate in various biochemical reactions, including halogen bonding and nucleophilic substitution. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
2-Benzylpropanoic Acid: Lacks the iodide group, making it less reactive in certain substitution reactions.
3-Iodopropanoic Acid: Lacks the benzyl group, affecting its overall reactivity and applications.
Phenylpropanoic Acid: A simpler structure without the benzyl or iodide groups, leading to different chemical properties.
Uniqueness: 2-Benzyl-3-Iodopropanoic Acid is unique due to the presence of both the benzyl and iodide groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in research and industry .
Properties
Molecular Formula |
C10H11IO2 |
---|---|
Molecular Weight |
290.10 g/mol |
IUPAC Name |
(2R)-2-benzyl-3-iodopropanoic acid |
InChI |
InChI=1S/C10H11IO2/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)/t9-/m0/s1 |
InChI Key |
CRYXPGIJLMKFPX-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CI)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(CI)C(=O)O |
Origin of Product |
United States |
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